molecular formula C20H22FNO2 B6561821 N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-methylbenzamide CAS No. 1091047-42-5

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-methylbenzamide

Cat. No. B6561821
CAS RN: 1091047-42-5
M. Wt: 327.4 g/mol
InChI Key: NXLIYSSQAXHKDE-UHFFFAOYSA-N
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Description

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-methylbenzamide (also known as 4-FOMB) is a novel synthetic compound with potential applications in scientific research. It was initially developed in the laboratory of Professor Thomas E. Goodwin at the University of California, Davis, and has since been studied for its potential applications in the fields of biochemistry and physiology. 4-FOMB is a highly stable compound that is soluble in both organic and aqueous solvents, making it an ideal candidate for laboratory experiments.

Mechanism of Action

The mechanism of action of 4-FOMB is not fully understood, however, it is believed to act as a competitive inhibitor of enzymes. Specifically, 4-FOMB binds to the active site of the enzyme, blocking the binding of the substrate molecule and preventing the enzyme from catalyzing the reaction. This property makes 4-FOMB an attractive candidate for use in drug development for the treatment of various diseases.
Biochemical and Physiological Effects
4-FOMB has been found to have a variety of biochemical and physiological effects. In biochemistry, it has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This property makes 4-FOMB an attractive candidate for use in drug development for the treatment of neurological disorders such as Alzheimer's disease.
In addition, 4-FOMB has been found to act as a competitive inhibitor of the enzyme glycogen phosphorylase, which is involved in the metabolism of glycogen. This property makes 4-FOMB a potential candidate for use in the treatment of diabetes and other metabolic disorders.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-FOMB in laboratory experiments is its stability and solubility in both organic and aqueous solvents. This makes it an ideal candidate for use in a variety of laboratory experiments. In addition, 4-FOMB is a relatively inexpensive compound and is readily available from chemical suppliers.
One of the main limitations of using 4-FOMB in laboratory experiments is its potential toxicity. 4-FOMB is a potent inhibitor of the enzyme acetylcholinesterase and has been found to be toxic in high concentrations. Therefore, it is important to use caution when handling 4-FOMB and to ensure that it is used in appropriate concentrations.

Future Directions

The potential applications of 4-FOMB are still being explored, and there are a number of possible directions for future research. For example, further studies could be conducted to determine the effects of 4-FOMB on other enzymes, as well as its potential therapeutic applications in the treatment of neurological and metabolic disorders. Additionally, further research could be conducted to explore the potential toxicity of 4-FOMB and to develop methods for reducing its toxicity. Finally, research could be conducted to explore the potential of 4-FOMB as a drug delivery system, as well as its potential use in the development of new pharmaceuticals.

Synthesis Methods

The synthesis of 4-FOMB is relatively straightforward and requires a few simple steps. The first step involves the reaction of 4-fluorophenol and oxalic acid in an aqueous solution. This reaction produces the intermediate compound 4-fluorophenoxy-oxalic acid. This intermediate compound is then reacted with methyl benzamide in the presence of a base catalyst to form the final product, 4-FOMB.

Scientific Research Applications

4-FOMB has been studied for its potential applications in the fields of biochemistry and physiology. In biochemistry, it has been studied for its ability to act as a modulator of enzyme activity. In particular, 4-FOMB has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This property makes 4-FOMB an attractive candidate for use in drug development for the treatment of neurological disorders such as Alzheimer's disease.
In addition, 4-FOMB has been studied for its potential applications in the field of physiology. It has been found to act as a competitive inhibitor of the enzyme glycogen phosphorylase, which is involved in the metabolism of glycogen. This property makes 4-FOMB a potential candidate for use in the treatment of diabetes and other metabolic disorders.

properties

IUPAC Name

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO2/c1-15-4-2-3-5-18(15)19(23)22-14-20(10-12-24-13-11-20)16-6-8-17(21)9-7-16/h2-9H,10-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLIYSSQAXHKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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